壬基 2-乙酰氨基-2-脱氧-β-D-吡喃葡萄糖苷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 2-acetamido-2-deoxy-beta-D-glucopyranoside derivatives, including Nonyl 2-acetamido-2-deoxy-beta-D-glucopyranoside, involves intricate chemical procedures designed to ensure the introduction of the nonyl group while preserving the delicate glycosidic linkages. Techniques such as the "active ester" approach, which employs direct glycosylation of amino acid esters, are pivotal in constructing these complex molecules (Jensen, Hansen, Venugopal, & Barany, 1996).

Molecular Structure Analysis

The molecular structure of 2-acetamido-2-deoxy-beta-D-glucopyranoside derivatives reveals a distorted chair conformation typical of glucopyranosides, which is instrumental in their biological functions. The ring distortions, as seen in compounds such as Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside, and the orientation of the amide bond and exocyclic hydroxymethyl group are critical for understanding the reactivity and interactions of these molecules (Hu, Zhang, Oliver, & Serianni, 2011).

Chemical Reactions and Properties

The chemical reactivity of Nonyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is influenced by its functional groups. The acetamido group and the glycosidic linkage play a central role in the compound's chemical behavior, participating in reactions such as glycosylation and acetylation. The synthesis of related compounds often involves selective protection and deprotection strategies to achieve the desired chemical modifications (Pavliak & Kováč, 1991).

科学研究应用

生物医学应用

细胞毒性和诱导凋亡的药物

- 一类来自豆科-含羞草亚科的糖苷,称为阿卡西亚酸型皂苷 (AATS),表现出细胞毒性、抗肿瘤、免疫调节、抗诱变和诱导凋亡的特性。这些活性表明开发新的抗肿瘤药物的潜力,突出了特定糖苷部分和酰基在介导生物学效应中的重要性 (Lacaille-Dubois 等人,2011 年).

化学和工业应用

缓蚀

- 对与壬基 2-乙酰氨基-2-脱氧-β-D-吡喃葡萄糖苷在结构上相关的谷氨酸及其衍生物作为金属缓蚀剂的有效性进行了综述。该应用在各种侵蚀性溶液中具有重要意义,展示了根据环境条件,特定的氨基酸及其衍生物如何抑制或加速腐蚀过程 (Hamadi 等人,2018 年).

营养保健品和食品工业应用

健康补充剂和功能性食品

- 衍生 D-葡聚糖的生物活性,包括增强的溶解度和增强的抗凝、抗肿瘤、抗氧化和抗病毒活性,表明它们可用于健康补充剂和功能性食品中。对葡聚糖(与壬基 2-乙酰氨基-2-脱氧-β-D-吡喃葡萄糖苷中的糖苷官能团在结构上相关)进行磺化、羧甲基化、磷酸化和乙酰化等化学改性增强了它们的生物效应,表明类似化合物在营养保健品应用中的潜力 (Kagimura 等人,2015 年).

属性

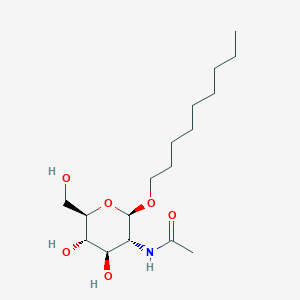

IUPAC Name |

N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-nonoxyoxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H33NO6/c1-3-4-5-6-7-8-9-10-23-17-14(18-12(2)20)16(22)15(21)13(11-19)24-17/h13-17,19,21-22H,3-11H2,1-2H3,(H,18,20)/t13-,14-,15-,16-,17-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTRCWYGGVOETGG-WRQOLXDDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCOC1C(C(C(C(O1)CO)O)O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H33NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60585909 |

Source

|

| Record name | Nonyl 2-acetamido-2-deoxy-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nonyl 2-acetamido-2-deoxy-beta-D-glucopyranoside | |

CAS RN |

173725-28-5 |

Source

|

| Record name | Nonyl 2-acetamido-2-deoxy-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(3R,8S)-2,3,5,6,7,8-Hexahydro-1H-pyrrolizin-3-yl]butan-1-one](/img/structure/B71647.png)

![Methyl 4,5-diazaspiro[2.4]hept-5-ene-6-carboxylate](/img/structure/B71650.png)

![6-Chlorobenzo[d]isoxazol-5-ol](/img/structure/B71657.png)